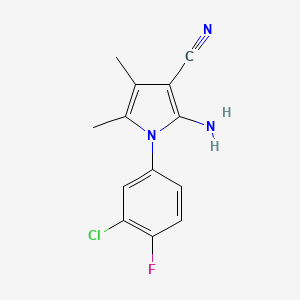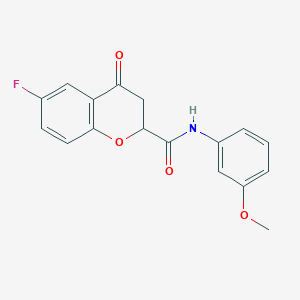![molecular formula C16H13N5O3S B11052220 5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11052220.png)
5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a triazolone ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The furan ring is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the triazolone ring through a cyclization reaction involving a thiosemicarbazide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted furan and phenyl derivatives.
Scientific Research Applications
5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or interfere with cellular signaling pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound for various biological applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furylmethanol
- 5-Methylfurfural
- 2-Furyl methyl ketone
Uniqueness
Compared to similar compounds, 5-({[5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE stands out due to its combination of three distinct heterocyclic rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H13N5O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-4-phenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C16H13N5O3S/c1-10-7-8-12(23-10)14-18-17-13(24-14)9-25-16-20-19-15(22)21(16)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,22) |
InChI Key |
SRIRSAYVOWYKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=NNC(=O)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11052139.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052142.png)
![3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052145.png)
![1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11052162.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11052163.png)
![(1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11052168.png)
![1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester](/img/structure/B11052174.png)

![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11052186.png)


![5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11052211.png)

![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052224.png)
